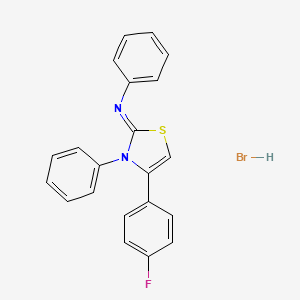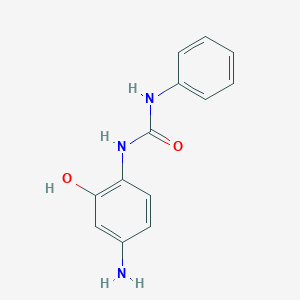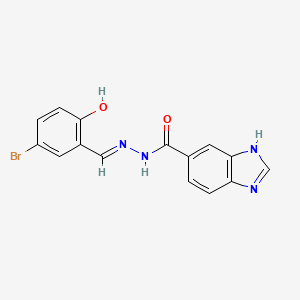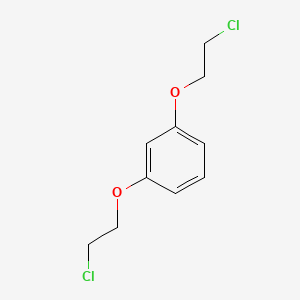
Benzene, 1,3-bis(2-chloroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(2-chloroethoxy)-: is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two 2-chloroethoxy groups are attached to the 1 and 3 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol are replaced by 2-chloroethoxy groups.
Industrial Production Methods: Industrial production of Benzene, 1,3-bis(2-chloroethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis(2-chloroethoxy)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced side chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted benzene derivatives
- Quinones and other oxidized products
- Reduced benzene derivatives
科学的研究の応用
Chemistry: Benzene, 1,3-bis(2-chloroethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,3-bis(2-chloroethoxy)- is used in the production of specialty chemicals, coatings, and adhesives. It is also used as a precursor for the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Benzene, 1,3-bis(2-chloroethoxy)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The presence of chlorine atoms enhances the reactivity of the compound, making it a potent electrophile that can participate in various chemical reactions.
類似化合物との比較
- Benzene, 1,4-bis(2-chloroethoxy)-
- Benzene, 1,2-bis(2-chloroethoxy)-
- Benzene, 1,3-bis(2-bromoethoxy)-
Comparison: Benzene, 1,3-bis(2-chloroethoxy)- is unique due to the specific positioning of the 2-chloroethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, Benzene, 1,3-bis(2-chloroethoxy)- exhibits different reactivity patterns and potential applications. The presence of chlorine atoms also distinguishes it from similar compounds with other halogens, such as bromine or iodine, affecting its reactivity and stability.
特性
CAS番号 |
63807-84-1 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
InChIキー |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


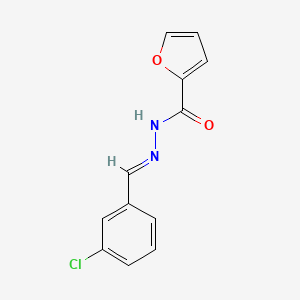
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
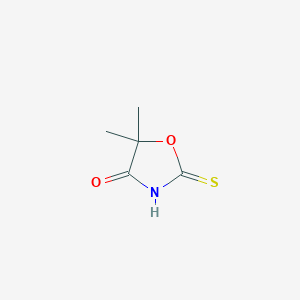
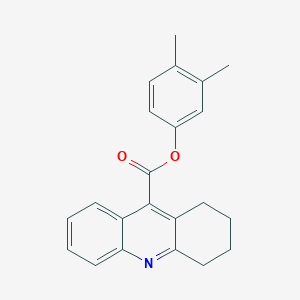
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
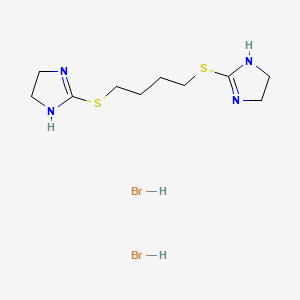
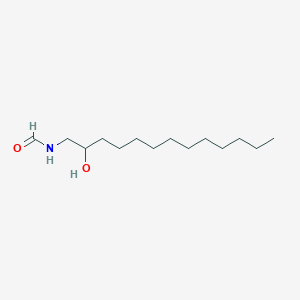
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
